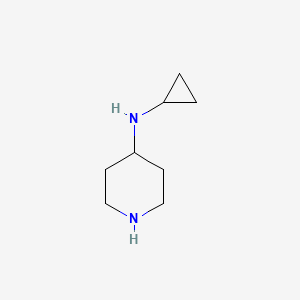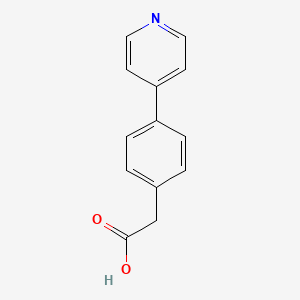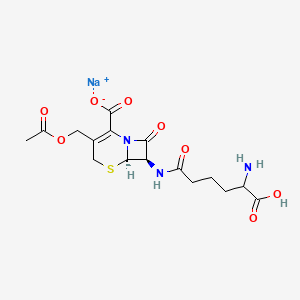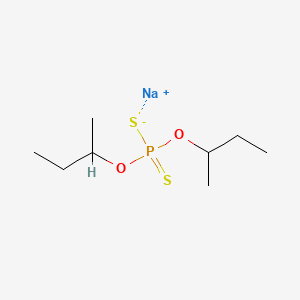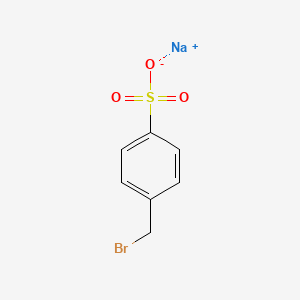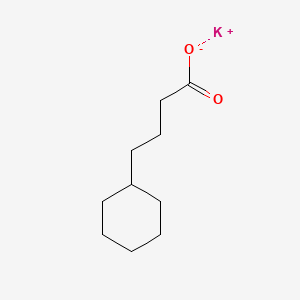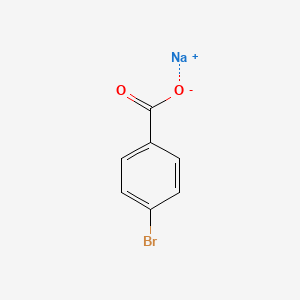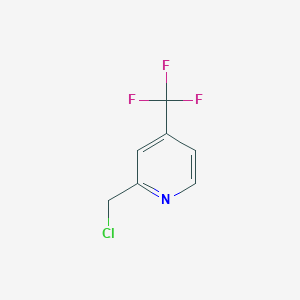
2-(Clorometil)-4-(trifluorometil)piridina
Descripción general
Descripción
“2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3ClF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” can involve several methods. One approach is the trifluoromethylation of carbon-centered radical intermediates . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” consists of a pyridine ring with a chloromethyl group attached to one carbon and a trifluoromethyl group attached to another carbon .Chemical Reactions Analysis
The trifluoromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” can undergo various chemical reactions. Recent advances in trifluoromethylation involve carbon-centered radical intermediates . Transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is another area of interest .Physical And Chemical Properties Analysis
“2-(Chloromethyl)-4-(trifluoromethyl)pyridine” has a molecular weight of 181.54 . It has a refractive index of n20/D 1.419 and a density of 1.275 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Síntesis de Agentes de Contraste de Imagen por Resonancia Magnética (IRM)
Este compuesto se utiliza en la síntesis de complejos de ácido dietilentriaminopentaacético bisamida de Gd^3+. Estos complejos son sensibles a los iones Zn^2+ y sirven como agentes de contraste en la IRM, mejorando la claridad y el detalle de las imágenes de IRM .
Reactivo de Alquilación en Síntesis Orgánica
Actúa como reactivo en reacciones de alquilación catalizadas por bases. Por ejemplo, se utiliza en la alquilación de p-tert-butilcalix[6]areno y p-tert-butilcalix[5]areno en DMF (dimetilformamida), que son moléculas de interés en la creación de estructuras orgánicas complejas .
Trifluorometilación en Química Medicinal
El grupo trifluorometilo es fundamental en los productos farmacéuticos. El compuesto en cuestión puede estar involucrado en la trifluorometilación de intermedios radicalarios centrados en el carbono, que es un paso crucial en el desarrollo de muchos compuestos medicinales .
Desarrollo de Agroquímicos
Similar a su función en la química medicinal, el grupo trifluorometilo mejora la actividad biológica de los agroquímicos. Este compuesto se puede utilizar para introducir el grupo trifluorometilo en agroquímicos, mejorando potencialmente su eficacia y estabilidad .
Aplicaciones en Ciencia de Materiales
En la ciencia de materiales, la introducción del grupo trifluorometilo puede alterar las propiedades físicas de los materiales, como aumentar la resistencia a los solventes y los aceites. Este compuesto podría utilizarse para modificar los materiales a nivel molecular para aplicaciones específicas .
Safety and Hazards
Direcciones Futuras
The trifluoromethyl group in “2-(Chloromethyl)-4-(trifluoromethyl)pyridine” is of significant interest in the field of pharmaceuticals, agrochemicals, and materials. Future research directions could involve exploring new methods for trifluoromethylation and investigating the potential applications of trifluoromethylated compounds .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGAMWQQBRRVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593109 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215867-87-1 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


